8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Catalog No.
S832704
CAS No.
1246088-47-0
M.F
C12H15NO2Si
M. Wt
233.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxi...

CAS Number

1246088-47-0

Product Name

8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

IUPAC Name

2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)ethynyl-trimethylsilane

Molecular Formula

C12H15NO2Si

Molecular Weight

233.34 g/mol

InChI

InChI=1S/C12H15NO2Si/c1-16(2,3)9-5-10-4-6-13-12-11(10)14-7-8-15-12/h4,6H,7-8H2,1-3H3

InChI Key

QRNQIECCEMRADU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C2C(=NC=C1)OCCO2

Canonical SMILES

C[Si](C)(C)C#CC1=C2C(=NC=C1)OCCO2

8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a specialized organic compound characterized by its unique structure, which includes a trimethylsilyl group and a dioxino-pyridine framework. Its molecular formula is C12H15NO2SiC_{12}H_{15}NO_2Si, with a molecular weight of approximately 233.34 g/mol. The compound is classified under specialty materials and is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity profiles .

  • Trimethylsilyl group: This group is generally considered stable and non-toxic [].
  • Ethynyl group: Alkynes with terminal alkynes can be flammable and slightly reactive [].
Typical for compounds containing ethynyl and dioxino groups. Notably, it can undergo nucleophilic additions and cyclization reactions, which are essential in the synthesis of more complex organic molecules. For instance, the presence of the trimethylsilyl group enhances the reactivity of the ethynyl moiety, allowing for selective reactions under mild conditions

The primary applications of 8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine lie in organic synthesis and potentially in pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules used in drug development. Furthermore, it may serve as a building block for materials science applications due to its functional groups that can be modified for various properties .

Synthesis of 8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the use of trimethylsilylacetylene as a reagent in the formation of the ethynyl group followed by cyclization with appropriate pyridine derivatives. The synthesis may also involve protecting group strategies to ensure selectivity during reaction steps. Various literature sources provide detailed synthetic routes that enhance yields and purity of the final product .

Interaction studies involving 8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action if developed as a therapeutic agent. Preliminary data suggest that similar compounds can interact with enzymes or receptors involved in disease pathways, indicating that further exploration could yield significant insights into their biological roles .

Several compounds exhibit structural similarities to 8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-EthynylpyridineContains an ethynyl group attached to a pyridine ringSimpler structure; used as a precursor in various syntheses
4-(Trimethylsilyl)phenylacetylenePhenylacetylene derivative with trimethylsilyl groupMore aromatic character; used in polymer chemistry
8-Hydroxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineHydroxy-substituted variantPotentially different biological activities due to hydroxyl group

The uniqueness of 8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine lies in its combination of both ethynyl and dioxino functionalities along with the trimethylsilyl group, enhancing its reactivity and potential applications compared to simpler analogs. This structural complexity allows for diverse chemical transformations that are not readily achievable with other similar compounds.

Wikipedia

8-[(Trimethylsilyl)ethynyl]-2,3-dihydro[1,4]dioxino[2,3-b]pyridine

Dates

Modify: 2023-08-16

Explore Compound Types